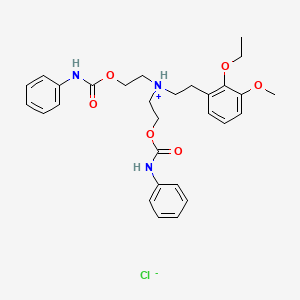
Ethanol, 2,2'-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride is a complex organic compound with the molecular formula C29H35N3O6·HCl and a molecular weight of 558.0656 . This compound is known for its unique chemical structure, which includes both ethoxy and methoxy functional groups, as well as a phenethyl backbone. It is often used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride typically involves multiple steps, starting with the preparation of the phenethyl backbone. This is followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step involves the formation of the iminodi- and dicarbanilate groups through condensation reactions with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride include:
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
- Ethanol, 2-(2-methoxyethoxy)-
Uniqueness
What sets Ethanol, 2,2’-(2-ethoxy-3-methoxyphenethyl)iminodi-, dicarbanilate, hydrochloride apart from similar compounds is its unique combination of functional groups and its specific chemical structure
特性
CAS番号 |
27467-06-7 |
|---|---|
分子式 |
C29H36ClN3O6 |
分子量 |
558.1 g/mol |
IUPAC名 |
2-(2-ethoxy-3-methoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C29H35N3O6.ClH/c1-3-36-27-23(11-10-16-26(27)35-2)17-18-32(19-21-37-28(33)30-24-12-6-4-7-13-24)20-22-38-29(34)31-25-14-8-5-9-15-25;/h4-16H,3,17-22H2,1-2H3,(H,30,33)(H,31,34);1H |
InChIキー |
XNTKAUVCFYTMQO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


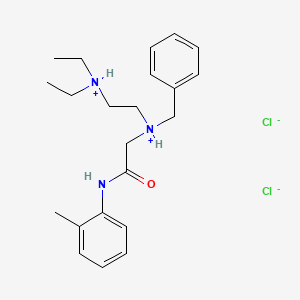
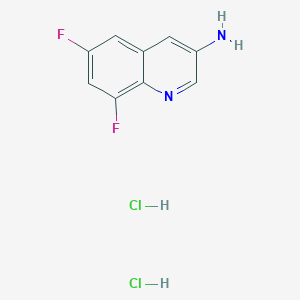


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
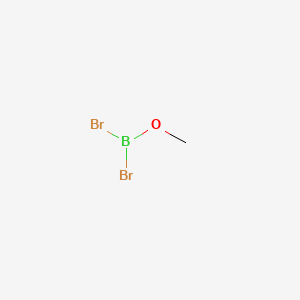
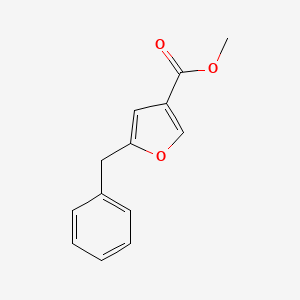
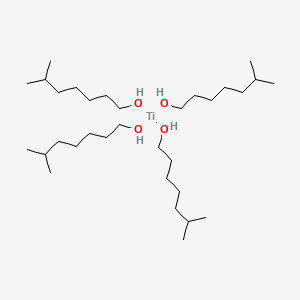
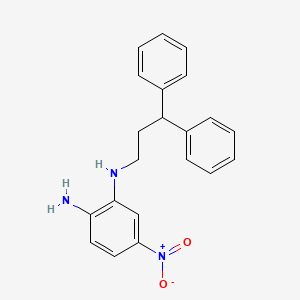
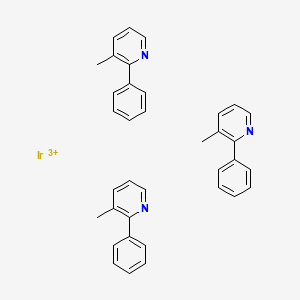
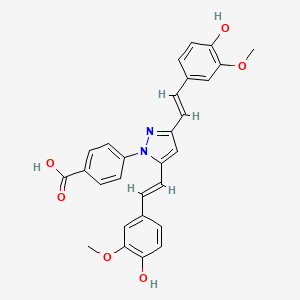
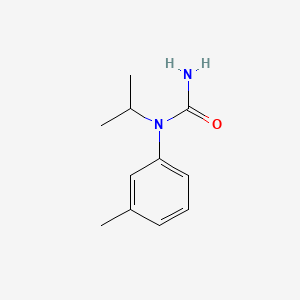

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
